

# Moxidectin GABA receptor potentiation vs ivermectin

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## Compound Focus: Moxidectin

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## Comparative Neurotoxicity & GABA Receptor Activity

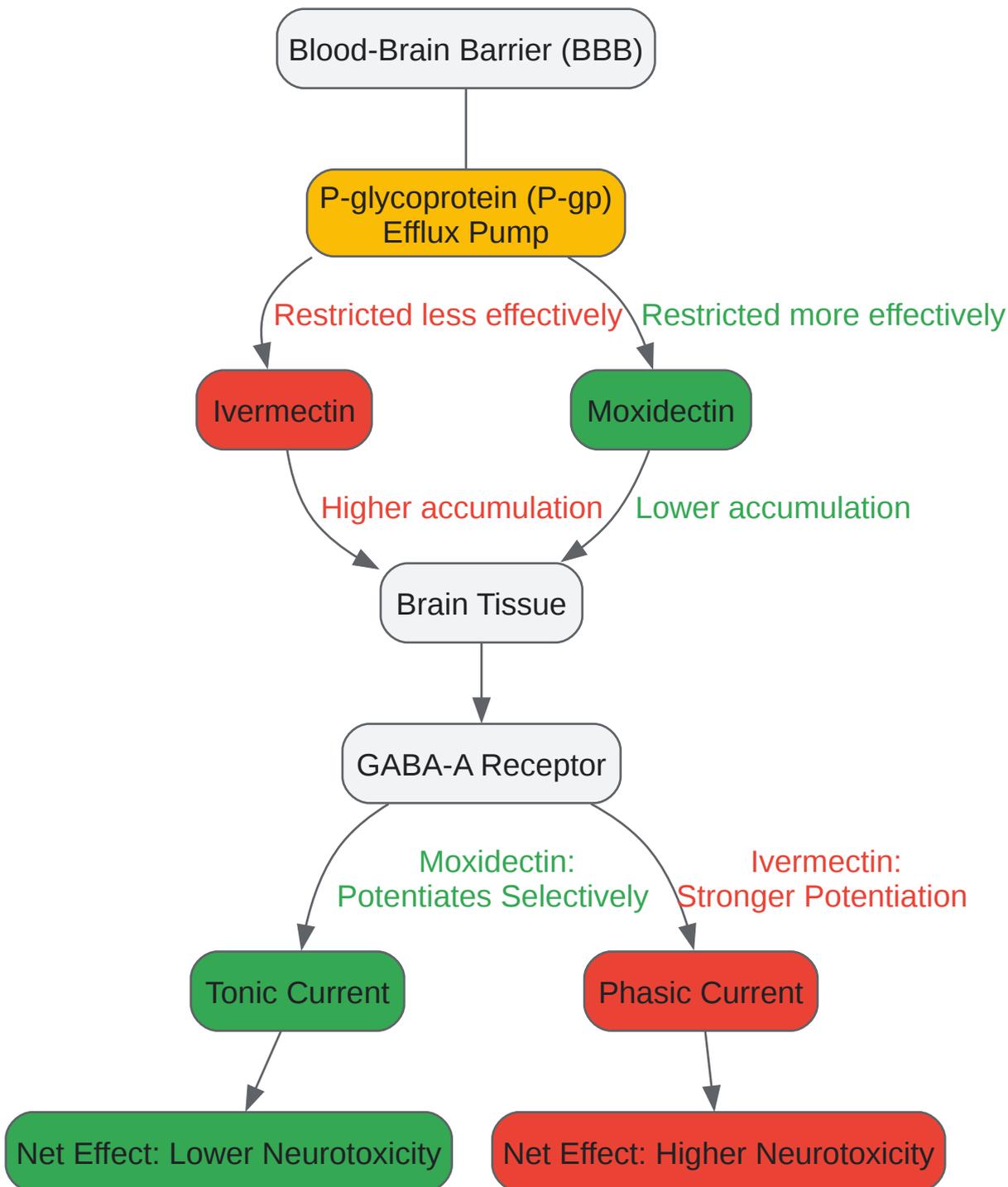
Parameter	Ivermectin	Moxidectin	Context & Significance
In Vivo Neurotoxicity (LD <sub>50</sub> in P-gp deficient mice)	0.46 µmol/kg [1]	2.3 µmol/kg [1]	Demonstrates moxidectin is less toxic <i>in vivo</i> , even with impaired blood-brain barrier [1].
Brain-to-Plasma Concentration Ratio	Higher [1]	Lower [1]	Moxidectin enters the brain more slowly, contributing to its safer profile [1].
Toxic Brain Concentration	~210-270 pmol/g [1]	~740-1380 pmol/g [1]	Higher moxidectin brain concentrations are required to produce toxicity [1].
Max. Potentiation of GABA Response (on α1β2γ2 receptors)	413.7 ± 66.1% [1]	257.4 ± 40.6% [1]	Ivermectin is a more potent allosteric activator of this specific GABA receptor subtype [1].
Hill Coefficient (on α1β2γ2 receptors)	1.52 ± 0.45 [1]	0.34 ± 0.56 [1]	Suggests differences in cooperative binding; ivermectin

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			shows positive cooperativity [1].
<b>Effect on Native Tonic GABA Currents</b>	Not specifically studied in search results	<b>Potentiates</b> in a dose-dependent manner [2] [3]	Moxidectin selectively enhances extrasynaptic GABA receptors, which mediate tonic inhibition [2].
<b>Effect on Native Phasic GABA Currents</b>	Not specifically studied in search results	<b>No effect</b> [2] [3]	Moxidectin does not affect synaptic GABAergic transmission [2].

The divergent safety profiles stem from two key factors: differential brain penetration and distinct receptor-level actions.

## Mechanisms of Action and Toxicity

The following diagram illustrates the key mechanisms that account for the differences in neurotoxicity between ivermectin and **moxidectin**.



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The diagram shows two primary mechanisms for differing neurotoxicity. First, **P-glycoprotein (P-gp) interaction** at the blood-brain barrier restricts brain penetration; **moxidectin** is a less efficient P-gp substrate and enters the brain more slowly than ivermectin [1]. Second, **GABA-A receptor effects** differ; **moxidectin** selectively enhances tonic GABA currents in hippocampal neurons without affecting phasic currents [2] [3],

while ivermectin causes greater potentiation of GABA-induced responses on specific receptor subtypes like  $\alpha 1\beta 2\gamma 2$  [1].

## Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies from the cited studies.

### In Vivo Toxicity and Brain Accumulation Assessment [1]

- **Animal Model:** Used wild-type and Mdr1ab(-/-) mice (P-gp deficient).
- **Dosing:** Drugs administered subcutaneously at increasing doses. Survival was monitored for 14 days to determine LD<sub>50</sub>.
- **Tissue Concentration Measurement:** At defined time points post-administration, plasma and brain samples were collected. Drug concentrations were quantified using validated analytical methods (e.g., HPLC) to calculate brain-to-plasma ratios.

### Ex Vivo Electrophysiology on Native GABA Receptors [2]

- **Preparation:** Acute brain slices (350  $\mu$ m) containing the hippocampal CA1 region were obtained from rodents.
- **Recording:** Whole-cell voltage-clamp recordings were made from pyramidal neurons.
- **Solution:** Bath application of artificial cerebrospinal fluid (aCSF) containing tetrodotoxin (TTX) to block action potentials.
- **Protocol:**
  - Neurons were voltage-clamped at +10 mV to record miniature inhibitory postsynaptic currents (mIPSCs).
  - After a stable baseline was established, **moxidectin** was applied to the bath.
  - Tonic current was measured as the shift in holding current after application of a GABAA receptor antagonist (e.g., gabazine). Phasic currents (mIPSCs) were analyzed for amplitude, frequency, and decay kinetics.

### In Vitro GABA Receptor Modulation Assay [1]

- **Expression System:** *Xenopus laevis* oocytes injected with cRNA for rat  $\alpha 1\beta 2\gamma 2$  GABAA receptor subunits.
- **Recording:** Two-electrode voltage clamp technique.
- **Protocol:**
  - A sub-saturating concentration of GABA was applied to elicit a control current.
  - Co-application of GABA with various concentrations of ivermectin or **moxidectin** was performed.
  - The potentiation of the GABA-induced current was calculated relative to the control response. Data were fitted to a dose-response model to determine maximum potentiation and Hill coefficient.

## Key Takeaways for Drug Development

- **Broader Safety Margin:** **Moxidectin's** lower neurotoxicity, even in individuals with compromised blood-brain barrier function, is a significant clinical advantage [1].
- **Distinct Pharmacodynamic Profiles:** The drugs are not interchangeable; **moxidectin's** selective effect on tonic currents may offer a unique therapeutic window [2].
- **Influence of Pharmacokinetics:** **Moxidectin's** higher lipophilicity and larger volume of distribution contribute to its longer half-life, which can be beneficial for sustained antiparasitic activity but requires thorough assessment for cumulative CNS effects [4] [5].

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## References

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